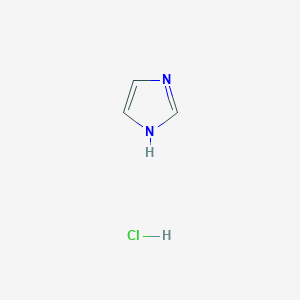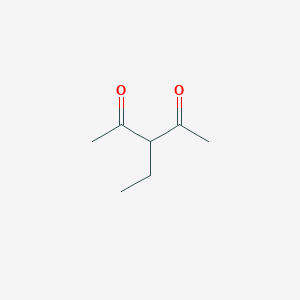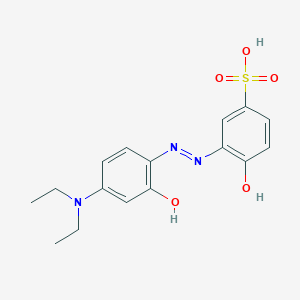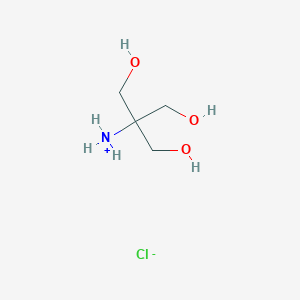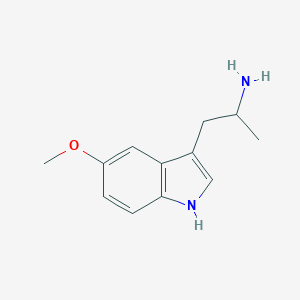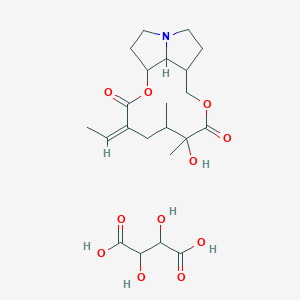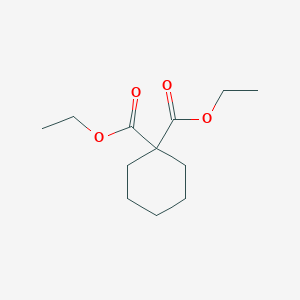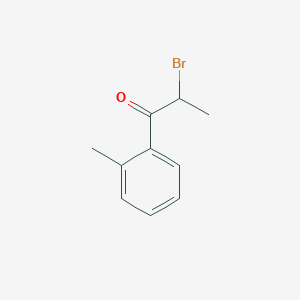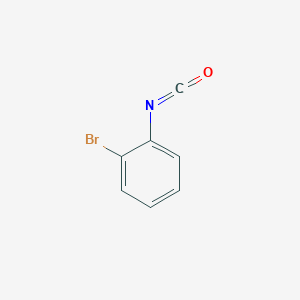
1-N,4-N-dioctylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,4-N-dioctylbenzene-1,4-diamine (DOBDA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DOBDA is a diamine compound that has two octyl groups attached to the benzene ring. This compound is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Mechanism Of Action
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-diamine is not well understood. However, it is believed that 1-N,4-N-dioctylbenzene-1,4-diamine acts as a Lewis acid catalyst, which can activate the carbonyl group in various organic compounds, leading to the formation of new chemical bonds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine. However, some studies have suggested that 1-N,4-N-dioctylbenzene-1,4-diamine may have potential applications in the field of medicine. For example, 1-N,4-N-dioctylbenzene-1,4-diamine has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1-N,4-N-dioctylbenzene-1,4-diamine in lab experiments is its high catalytic activity. 1-N,4-N-dioctylbenzene-1,4-diamine can catalyze various organic reactions at low temperatures and in the presence of low catalyst loading. However, one of the limitations of using 1-N,4-N-dioctylbenzene-1,4-diamine is its high cost, which could limit its widespread use in scientific research.
Future Directions
There are several future directions for the study of 1-N,4-N-dioctylbenzene-1,4-diamine. One of the significant areas of research is the development of new catalysts based on 1-N,4-N-dioctylbenzene-1,4-diamine. Researchers are also exploring the potential applications of 1-N,4-N-dioctylbenzene-1,4-diamine in the field of medicine, including the development of new antibiotics and anticancer drugs. Additionally, there is a need for further research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine to better understand its potential applications in medicine.
Synthesis Methods
1-N,4-N-dioctylbenzene-1,4-diamine can be synthesized through a multistep process. The first step involves the reaction of octyl bromide with sodium benzene to form octylbenzene. The second step involves the reaction of octylbenzene with nitric acid to form octylbenzene-1,4-dinitro compound. Finally, the dinitro compound is reduced using hydrogen gas and palladium catalyst to form 1-N,4-N-dioctylbenzene-1,4-diamine.
Scientific Research Applications
1-N,4-N-dioctylbenzene-1,4-diamine has been extensively studied for its potential applications in various fields of science. One of the significant applications of 1-N,4-N-dioctylbenzene-1,4-diamine is in organic synthesis. 1-N,4-N-dioctylbenzene-1,4-diamine can be used as a catalyst in various organic reactions, including the synthesis of imines, Schiff bases, and other nitrogen-containing compounds. 1-N,4-N-dioctylbenzene-1,4-diamine has also been used in the synthesis of polymers, which have potential applications in the field of material science.
properties
CAS RN |
1241-28-7 |
|---|---|
Product Name |
1-N,4-N-dioctylbenzene-1,4-diamine |
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-N,4-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18,23-24H,3-14,19-20H2,1-2H3 |
InChI Key |
DFNXHHNFURNWAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




